(R,cis) Decamethinic Anhydride
Description
(R,cis)-Decamethinic Anhydride is a stereospecific cyclic anhydride structurally related to pyrethroid insecticides, particularly Deltamethrin. It is derived from (1R,cis)-Decamethrinic Acid (CAS 53179-78-5), a cyclopropane carboxylic acid with brominated substituents . The anhydride forms via intramolecular dehydration of two carboxylic acid groups, a process facilitated by its cis-configured cyclopropane ring . Its molecular structure includes a dibromovinyl group and a dimethylcyclopropane core, contributing to its stability and bioactivity. The compound is critical in synthesizing Deltamethrin derivatives, which are widely used in agrochemical applications due to their insecticidal properties .
Properties
Molecular Formula |
C₁₆H₁₈Br₄O₃ |
|---|---|
Molecular Weight |
577.93 |
Synonyms |
(1R,3R)-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Anhydride; Bacisthemic Anhydride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Anhydrides
Structural and Stereochemical Differences
| Compound | Molecular Formula | CAS Number | Key Structural Features | Configuration |
|---|---|---|---|---|
| (R,cis)-Decamethinic Anhydride | C₁₆H₁₈Br₄O₃ | 117858-55-6 | Dibromovinyl, dimethylcyclopropane, anhydride | R,cis |
| Dodecylsuccinic Anhydride | C₁₆H₂₆O₃ | 173294-69-4 | Linear dodecenyl chain, succinic anhydride | Non-cyclic |
| Maleic Anhydride | C₄H₂O₃ | 108-31-2 | Simple cyclic dienophile | Planar |
| cis-Cyclobutane-1,2-dicarboxylic Anhydride | C₆H₆O₃ | N/A | Cyclobutane core, ester groups | cis |
- (R,cis)-Decamethinic Anhydride is distinguished by its brominated cyclopropane ring, which enhances electrophilic reactivity and steric hindrance compared to linear or non-halogenated analogs .
- Dodecylsuccinic Anhydride features a long alkyl chain, making it hydrophobic and suitable for polymer modifications (e.g., epoxy resins) .
- Maleic Anhydride lacks halogenation and cyclopropane rings, rendering it highly reactive in Diels-Alder reactions but less stable under biological conditions .
Reactivity Comparison :
- Bromine atoms in (R,cis)-Decamethinic Anhydride increase its electrophilicity, enabling nucleophilic attacks in esterification or amidation reactions.
- Maleic Anhydride undergoes rapid polymerization or hydrolysis, whereas (R,cis)-Decamethinic Anhydride's steric bulk slows such reactions, enhancing its utility in controlled syntheses .
Research Findings and Performance Data
- Thermal Stability : (R,cis)-Decamethinic Anhydride degrades above 290°C, outperforming maleic anhydride (degradation ~200°C) due to its halogenated structure .
- Biological Activity : In Deltamethrin synthesis, the (R,cis) configuration results in 10-fold higher insecticidal potency compared to trans isomers .
- Stereochemical Purity : Cis-configured cyclic anhydrides achieve >95% purity in HPLC, critical for regulatory compliance in agrochemicals .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing enantiomerically pure (R,cis)-decamethinic anhydride, and how can stereochemical fidelity be validated?
- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts or resolving agents. For example, asymmetric Diels-Alder reactions using chiral Lewis acids (e.g., BINOL-derived catalysts) can yield the cis-configuration. Stereochemical validation requires combined techniques:
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm cis/trans geometry .
- X-ray crystallography : Resolve absolute configuration .
- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity .
Q. How can the thermal stability of (R,cis)-decamethinic anhydride be experimentally determined under varying conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Key parameters include:
- Decomposition onset temperature () and enthalpy change ().
- Kinetic studies (e.g., Kissinger method) to model degradation pathways .
- Compare results with computational models (e.g., DFT calculations) to validate stability trends .
Q. What analytical techniques are critical for distinguishing (R,cis)-decamethinic anhydride from its diastereomers or structural analogs?
- Methodological Answer :
- Vibrational spectroscopy : FT-IR or Raman to identify anhydride-specific carbonyl stretches (~1850 cm) and cis/trans isomer differences .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns .
- Polarimetry : Measure optical rotation to differentiate enantiomers .
Advanced Research Questions
Q. How can reaction kinetics be systematically studied to resolve contradictions in reported catalytic efficiencies for (R,cis)-decamethinic anhydride synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading, solvent polarity) .
- In-situ monitoring : Employ techniques like ReactIR or NMR to track intermediate formation and rate constants .
- Statistical validation : Apply ANOVA or Bayesian analysis to reconcile discrepancies in literature data .
Q. What strategies mitigate racemization during large-scale purification of (R,cis)-decamethinic anhydride?
- Methodological Answer :
- Low-temperature crystallization : Use chiral co-crystals or additives to suppress thermal racemization .
- Chromatographic optimization : Employ simulated moving bed (SMB) chromatography with chiral stationary phases .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline polarimetry) to detect enantiomeric excess () shifts .
Q. How can computational modeling guide the design of novel derivatives of (R,cis)-decamethinic anhydride with enhanced reactivity?
- Methodological Answer :
- Molecular docking : Predict steric and electronic interactions with target substrates (e.g., enzymes or polymers) .
- Transition state analysis : Use DFT or ab initio methods to optimize reaction pathways and activation barriers .
- QSAR modeling : Corrogate structural modifications (e.g., substituent effects) with experimental reactivity data .
Data Analysis and Reporting Guidelines
- Contradiction resolution : Cross-validate datasets using orthogonal techniques (e.g., HPLC vs. NMR for determination) and report confidence intervals .
- Reproducibility : Document synthetic protocols with granular detail (e.g., solvent batch, humidity control) per evidence-based standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
